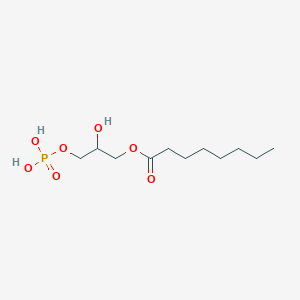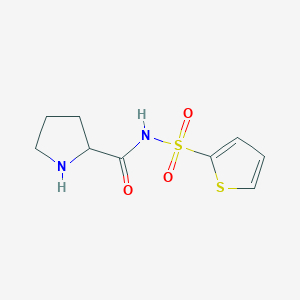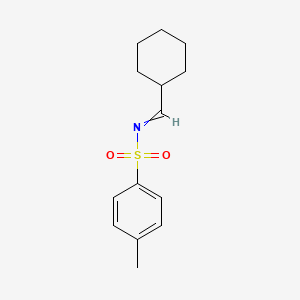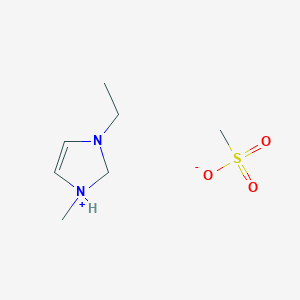
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate is an organic ionic liquid. It is known for its unique properties, such as high thermal stability, low volatility, and good solubility in water and organic solvents. These characteristics make it a valuable compound in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of 3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate typically involves the reaction of 1-ethyl-3-methylimidazole with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The general reaction scheme is as follows:
Synthesis of 1-ethyl-3-methylimidazole: This can be achieved by reacting imidazole with ethylamine under suitable conditions.
Formation of this compound: The 1-ethyl-3-methylimidazole is then reacted with methanesulfonic acid to form the mesylate salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The mesylate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like water or organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions. Its ionic nature and stability make it suitable for use in green chemistry applications.
Biology: The compound is used in the extraction and purification of biomolecules due to its ability to dissolve a wide range of substances.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: It is used in electrochemical applications, such as in the development of batteries and capacitors, due to its high ionic conductivity.
Wirkmechanismus
The mechanism by which 3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate exerts its effects is primarily related to its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other molecules in the system.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate can be compared with other similar ionic liquids, such as:
- 1-Ethyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
These compounds share similar properties, such as high thermal stability and low volatility, but differ in their specific applications and reactivity. The unique combination of the ethyl and mesylate groups in this compound provides distinct solubility and reactivity characteristics that can be advantageous in certain applications.
Eigenschaften
Molekularformel |
C7H16N2O3S |
|---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;methanesulfonate |
InChI |
InChI=1S/C6H12N2.CH4O3S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-5H,3,6H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
RILPVBCCHVYIJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C[NH+](C=C1)C.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


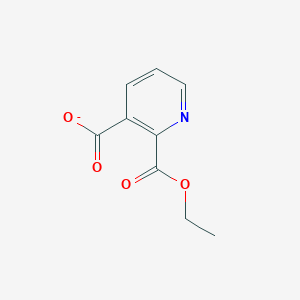
![(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid](/img/structure/B12515866.png)
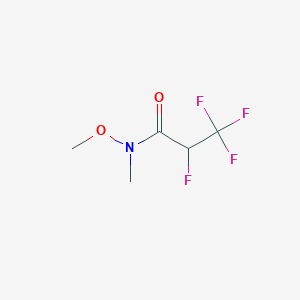
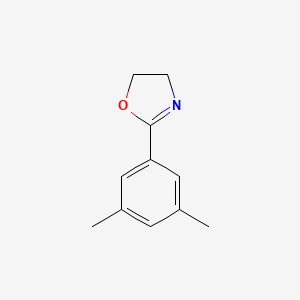
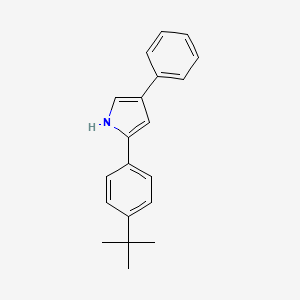

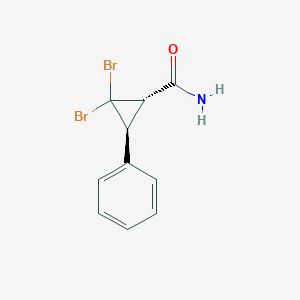
![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)
![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)
